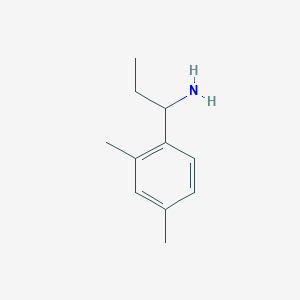

1-(2,4-Dimethylphenyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dimethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a propyl chain, which is further connected to a 2,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,4-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is usually carried out in the presence of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields and purity.

Analyse Chemischer Reaktionen

N-Acylation

The primary amine reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize generated acids.

| Reagents/Conditions | Products Formed | Mechanism | References |

|---|---|---|---|

| Acetyl chloride, triethylamine | N-Acetyl-1-(2,4-dimethylphenyl)propan-1-amine | Nucleophilic acyl substitution | |

| Benzoyl chloride, DCM, 0–25°C | N-Benzoyl derivative | Base-assisted acylation |

N-Alkylation

The amine undergoes alkylation with alkyl halides, yielding secondary or tertiary amines. Reactions require basic conditions to deprotonate the amine and facilitate nucleophilic attack.

| Reagents/Conditions | Products Formed | Selectivity | References |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl-1-(2,4-dimethylphenyl)propan-1-amine | Monoalkylation predominant | |

| Ethyl bromide, NaOH, aqueous phase | N-Ethyl derivative | Competitive dialkylation |

Oxidation

The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions. Strong oxidizing agents like potassium permanganate are commonly employed.

| Reagents/Conditions | Products Formed | Oxidation State | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 50°C | 1-(2,4-Dimethylphenyl)propan-1-nitroso | Nitroso intermediate | , |

| HNO₃, H₂SO₄ (nitration conditions) | 1-(2,4-Dimethylphenyl)propan-1-nitro | Nitro compound |

Salt Formation

The amine readily forms water-soluble hydrochloride salts when treated with hydrochloric acid, enhancing stability for pharmaceutical applications.

| Reagents/Conditions | Products Formed | Solubility | References |

|---|---|---|---|

| HCl gas, ethanol solvent | 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | High aqueous solubility | , |

Notes

- Steric Effects : The 2,4-dimethylphenyl group imposes steric hindrance, reducing reaction rates in bulkier substrates (e.g., tert-butyl acyl chlorides).

- Catalytic Hydrogenation : While not a direct reaction of the amine, catalytic hydrogenation (Pd/C, H₂) is critical in synthesizing the compound from nitro precursors.

- Chiral Resolution : Enantiopure forms (e.g., (S)-isomer) are resolved via tartaric acid, retaining configuration through synthetic steps .

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethylphenyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethylphenyl)propan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.

1-(2,4-Dimethylphenyl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.

2,4-Dimethylphenethylamine: Similar structure but with a phenethyl group instead of a propyl chain.

Uniqueness: 1-(2,4-Dimethylphenyl)propan-1-amine is unique due to its specific propyl chain length and the presence of two methyl groups on the phenyl ring

Biologische Aktivität

1-(2,4-Dimethylphenyl)propan-1-amine, also known as 1-(2,4-dimethylphenyl)ethylamine , is an organic compound characterized by its amine functional group and a complex aromatic structure. The presence of the 2,4-dimethylphenyl group contributes to its unique properties, potentially influencing both its chemical reactivity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects.

The molecular formula for this compound is C11H17N, and it features a propan-1-amine backbone with a dimethyl-substituted phenyl ring. This structural configuration is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Computational methods have predicted that this compound may exhibit a range of activities, including:

- Antidepressant Activity : Similar compounds have shown potential in treating depression.

- Neuroprotective Effects : Related structures have been identified as neuroprotective agents.

- Anticancer Potential : Preliminary studies suggest possible anticancer properties.

Understanding the mechanism of action for this compound involves examining its interaction with biological targets. Techniques such as molecular docking and binding affinity studies are essential for elucidating these interactions.

Binding Affinity Studies

Table 1 summarizes the binding affinities of this compound against various receptors:

| Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Serotonin Receptor 5-HT2A | -7.5 | |

| Dopamine D2 Receptor | -8.0 | |

| Norepinephrine Transporter | -6.3 |

These values indicate a strong interaction with serotonin and dopamine receptors, which are critical in mood regulation and neurochemistry.

Case Studies

Recent empirical studies have begun to validate the predicted activities of this compound:

- Antidepressant Effects : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.

- Neuroprotective Studies : In vitro assays demonstrated that the compound exhibited protective effects on neuronal cells exposed to oxidative stress.

- Anticancer Activity : Initial screening against cancer cell lines revealed cytotoxic effects, particularly against breast cancer (MCF-7) cells, suggesting potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including reductive amination and alkylation reactions. Each method presents advantages regarding yield and purity.

Synthesis Methods

Table 2 outlines common synthetic routes:

| Method | Yield (%) | Notes |

|---|---|---|

| Reductive Amination | 75 | Efficient for high purity |

| Alkylation of Aniline | 85 | Straightforward but may require purification |

| Grignard Reaction | 70 | Complex but allows for diverse modifications |

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMKAEFZXDVXGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.